Ethyl 2-chloro-2-(4-fluorophenyl)acetate
Description
Ethyl 2-chloro-2-(4-fluorophenyl)acetate is an organic compound characterized by a chloro-substituted acetate ester backbone and a 4-fluorophenyl group. Its molecular formula is C₁₀H₁₀ClFO₂, with a molecular weight of 216.64 g/mol. The compound is synthesized via condensation reactions involving 4-fluorophenyl acetic acid derivatives, often employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile, followed by purification using ethyl acetate .
The 4-fluorophenyl group enhances the compound's lipophilicity and electronic properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing fluorine atom and the ester moiety, which facilitate nucleophilic substitutions and cyclization reactions .
Properties
IUPAC Name |
ethyl 2-chloro-2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIRIDDDKVDRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-(4-fluorophenyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form ethyl 2-chloro-2-(4-fluorophenyl)ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-chloro-2-(4-fluorophenyl)acetic acid and ethanol.
Reduction: Formation of ethyl 2-chloro-2-(4-fluorophenyl)ethanol.
Scientific Research Applications
Ethyl 2-chloro-2-(4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
| Compound Name | CAS Number | Substituent Differences | Key Properties/Applications |
|---|---|---|---|
| Ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate | Not provided | Additional Cl at phenyl C3 | Enhanced halogen bonding; potential enzyme inhibition (e.g., anticoagulant pathways) |
| Ethyl 2-chloro-2-(4-methoxyphenyl)acetate | 27143-07-3 | Methoxy (-OCH₃) instead of F | Increased solubility in polar solvents; altered reactivity in nucleophilic substitutions |
| Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | Not provided | Two F atoms at C2; Cl at phenyl C4 | Higher lipophilicity; used in agrochemical intermediates |
Analysis :
- Fluorine vs. Chlorine : Fluorine’s electronegativity increases the compound’s stability and bioavailability compared to chlorine-substituted analogs .
- Methoxy Groups : Methoxy-substituted derivatives exhibit greater solubility in aqueous media but reduced metabolic stability due to demethylation pathways .
Variations in the Ester Group
| Compound Name | CAS Number | Ester Group Differences | Key Properties/Applications |
|---|---|---|---|
| Mthis compound | 1393558-32-1 | Methyl ester instead of ethyl | Faster hydrolysis rates; shorter biological half-life |
| Ethyl 2-amino-2-(4-fluorophenyl)acetate | Not provided | Amino (-NH₂) instead of Cl | Precursor for CNS-targeting pharmaceuticals; enhanced hydrogen-bonding capacity |
Analysis :
- Ester Chain Length : Methyl esters hydrolyze faster than ethyl esters, impacting drug delivery kinetics .
- Amino Substitution: Amino analogs exhibit improved binding to biological targets (e.g., enzymes, receptors) but require protection during synthesis .
Hydrazono-Functionalized Analogs
Analysis :
- Hydrazono Moieties: These groups enable cyclization reactions to form thiazoles or pyrazoles, expanding utility in medicinal chemistry .
Melting Points and Reactivity
- Reactivity : The chloroacetate group undergoes nucleophilic displacement with amines or thiols, enabling peptide coupling or heterocycle formation .
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